2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
Description
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a chemical compound with the molecular formula C6HCl3N2O2S2 and a molecular weight of 303.58 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with two chlorine atoms and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZMEOCWGCDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives followed by sulfonylation. One common method includes the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Positions
The 2- and 4-chloro groups exhibit differential reactivity due to electronic and steric factors, enabling sequential functionalization:
Table 1: Chloro Substitution Reactions
Key observations:
-
4-Cl reacts preferentially under mild conditions (RT, polar solvents) due to higher electrophilicity .
-
2-Cl requires elevated temperatures (110–150°C) and strong bases (K₂CO₃) for substitution .
-
Microwave irradiation enhances reaction rates in di-substitution reactions .
Sulfonyl Chloride Reactivity
The sulfonyl chloride group undergoes nucleophilic acyl substitution to form sulfonamides, sulfonate esters, and thioethers:
Table 2: Sulfonyl Chloride Transformations
Mechanistic notes:
-
Amine nucleophiles (e.g., piperidine) react spontaneously at RT with TEA as acid scavenger .
-
Phenolic hydroxyl groups require activation via deprotonation (pyridine) .
-
Thiols necessitate polar aprotic solvents (DMF) and elevated temperatures .
Cyclocondensation Reactions
The pyrimidine ring participates in annulation reactions to form fused heterocycles:
Example : Reaction with thioureas under basic conditions yields thienopyrimido[4,5-d]pyrimidines:
text2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride + Thiourea → KOH, EtOH, reflux → Thienopyrimido[4,5-d]pyrimidine
Cross-Coupling Reactions
The chloro groups enable transition-metal-catalyzed couplings:
Table 3: Catalytic Coupling Examples
| Reaction Type | Catalyst | Ligand | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Biaryl derivatives | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Aminopyrimidines | 58% |
Critical parameters:
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Suzuki couplings require aryl boronic acids and inert atmospheres .
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Buchwald-Hartwig aminations use bulky ligands (Xantphos) to suppress β-hydride elimination .
Stability and Handling Considerations
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Hydrolysis : The sulfonyl chloride group hydrolyzes in aqueous media (t₁/₂ = 2.5h at pH 7.4) .
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Storage : Stable under anhydrous conditions (-20°C, argon) .
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Byproducts : Over-substitution at C2/C4 positions occurs with excess nucleophiles .
This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions makes it a cornerstone in medicinal chemistry, particularly for kinase inhibitors and antiparasitic agents . Continued exploration of its reactivity is warranted to unlock novel therapeutic architectures.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells, leading to reduced cell proliferation without significant apoptotic death in some cases .
Case Study: Antiproliferative Effects
- Cell Lines Tested : MDA-MB-231 (breast cancer), L1210 (leukemia), CEM (lymphoblastic leukemia), HeLa (cervical cancer).
- Findings : The compound demonstrated low micromolar antiproliferative activity across these lines.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | ~15 | G2/M arrest |
| Iodinated analog | <1 | Enhanced antiproliferative activity |
2. Inhibition of Protein Kinases
The compound has also been identified as a selective inhibitor of certain protein kinases, particularly PI5P4Kγ. In studies screening for kinase activity, it demonstrated a value of 7.1 nM for PI5P4Kγ and showed selectivity against other kinases such as AURKB and CLK2 .
Case Study: Protein Kinase Inhibition
- Screening Results :
| Panel Screened | Results |
|---|---|
| 140 protein kinases | Two hits with <50% residual activity: AURKB (31%), CLK2 (37%) |
| 23 lipid kinases | Hits: PI5P4Kγ , PIP5K1C |
Synthesis and Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various functional groups to enhance its biological activity. Research has shown that modifying the compound can lead to derivatives with improved potency and selectivity against specific targets .
Synthesis Overview
- Starting Material: 3-amino-2-methoxycarbonylthiophene.
- Key Steps: Reaction with chlorinating agents followed by purification to achieve high purity levels.
Mechanism of Action
The mechanism of action of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride can be compared with other similar compounds, such as:
2,4-Dichlorothieno[3,2-d]pyrimidine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
2,4-Dichloropyrimidine-5-sulfonyl chloride: Similar structure but with a different heterocyclic core, leading to different reactivity and applications.
2,4-Dichlorothieno[3,2-d]pyrimidine-5-sulfonyl chloride: Similar but with the sulfonyl chloride group at a different position, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its role as a precursor in drug discovery.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with two chlorine atoms and a sulfonyl chloride group. This structure contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6HCl2N2O2S2 |
| Molecular Weight | 239.13 g/mol |
| Solubility | Soluble in organic solvents like DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to react with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows the compound to form covalent bonds with various biological molecules, potentially disrupting their normal function. The specific molecular targets include enzymes involved in cellular signaling and metabolic pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It was evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 Values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 3.5 |
These findings indicate that this compound may inhibit cell proliferation effectively in cancerous cells.
Study on Leishmania
A notable study investigated the efficacy of thienopyrimidine derivatives against Leishmania species. The results indicated that modifications to the thienopyrimidine core could enhance selectivity and potency against Leishmania donovani, a causative agent of visceral leishmaniasis. The structure-activity relationship (SAR) analysis highlighted that substituents at specific positions significantly influenced biological activity .
Synthesis and Application
The synthesis of this compound often involves chlorination followed by sulfonylation processes. Researchers have optimized these methods to improve yield and purity, making it feasible for large-scale production for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors.
- Avoid contact with polar aprotic solvents (e.g., DMF, DMSO) without proper containment, as they may enhance reactivity and decomposition risks.
- Store the compound in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group.
- Dispose of waste via halogenated organic waste streams and consult institutional guidelines for hazardous chemical disposal .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Start with thieno[3,2-d]pyrimidine derivatives. Introduce chlorine atoms at positions 2 and 4 via electrophilic aromatic substitution using POCl₃ or PCl₃ under reflux (110–120°C) .
- Step 2 : Sulfonate the 6-position using chlorosulfonic acid at 0–5°C to avoid over-sulfonation.
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane:EtOAc gradient) and confirm structures using ¹H/¹³C NMR and HRMS .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–9.0 ppm) and sulfonyl chloride signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
- FT-IR : Identify key functional groups (S=O stretch at ~1370 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd₂(dba)₃) and ligands (XantPhos) for coupling reactions. Use microwave-assisted synthesis to reduce reaction times (e.g., 110°C for 30 min vs. 24 hours conventionally) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require strict temperature control to avoid side reactions.
- Byproduct Analysis : Monitor reactions via TLC or LC-MS to identify intermediates (e.g., des-chloro derivatives) and adjust stoichiometry .
Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotamers) from static structural anomalies.
- COSY/NOESY : Use 2D NMR to confirm coupling between aromatic protons and sulfonyl chloride groups.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The sulfonyl chloride group typically shows high LUMO energy, favoring attack by amines or alcohols.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict reaction pathways .
Q. What experimental designs assess the biological activity of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
